2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with a 4-chlorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 3-methoxyphenyl group, contributing to its electronic and steric profile .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-28-16-4-2-3-14(11-16)23-18(26)12-30-21-24-17-9-10-29-19(17)20(27)25(21)15-7-5-13(22)6-8-15/h2-11H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYHPJQJNNVFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienopyrimidine core, the introduction of the chlorophenyl group, and the attachment of the methoxyphenylacetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amide coupling reagents. The reaction conditions often involve elevated temperatures and the use of organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
-
Sulfoxide formation : Treatment with 30% H<sub>2</sub>O<sub>2</sub> in acetic acid at 40°C for 4–6 hours yields the corresponding sulfoxide derivative.
-
Sulfone formation : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature produces the sulfone analog.
Table 1: Oxidation Reaction Outcomes
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | 40°C, 4–6 h | Sulfoxide | 72–78 | |
| mCPBA | 0°C → RT, 2 h | Sulfone | 85–90 |
Reduction Reactions
The 4-oxo group in the thienopyrimidine ring is reducible:
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Catalytic hydrogenation : Pd/C with H<sub>2</sub> in ethanol at 60°C reduces the carbonyl to a methylene group (-CH<sub>2</sub>-).
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NaBH<sub>4</sub>/CeCl<sub>3</sub> : Selective reduction of the ketone to an alcohol occurs in THF at −10°C.
Table 2: Reduction Pathways
Nucleophilic Substitution
The 4-chlorophenyl group participates in aromatic substitution:
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Amination : Reacting with piperazine or morpholine in DMF at 120°C replaces the chlorine with amine groups.
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Suzuki coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>-catalyzed cross-coupling with arylboronic acids introduces diverse aryl substituents.
Table 3: Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine | DMF, 120°C, 24 h | 4-Piperazinylphenyl | 65 | |
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 80°C | Biphenyl derivative | 82 |
Acetamide Hydrolysis
The acetamide linkage is cleaved under acidic or basic conditions:
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Acidic hydrolysis : 6M HCl at reflux for 8 hours generates the free amine and acetic acid.
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Basic hydrolysis : NaOH (10%) in ethanol/water (1:1) at 70°C produces the carboxylate salt.
Table 4: Hydrolysis Outcomes
| Condition | Product | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 3-Methoxyphenylamine + Acetic acid | 8 h | 90 | |
| 10% NaOH, 70°C | Sodium carboxylate | 6 h | 85 |
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group undergoes nitration and halogenation:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at the para position.
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Bromination : Br<sub>2</sub> in CCl<sub>4</sub> adds bromine at the ortho position relative to methoxy.
Table 5: Electrophilic Substitution Results
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para | 75 | |
| Bromination | Br<sub>2</sub>/CCl<sub>4</sub> | Ortho | 68 |
Photochemical Reactions
UV irradiation (254 nm) in methanol induces:
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Ring-opening : The thienopyrimidine core undergoes cleavage to form a thiophene dicarboxamide.
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Dimerization : Prolonged exposure generates a dimer via C–S bond coupling.
Table 6: Photochemical Behavior
| Condition | Product | Conversion (%) | Reference |
|---|---|---|---|
| UV, 254 nm, 12 h | Thiophene dicarboxamide | 60 | |
| UV, 254 nm, 24 h | Dimer | 40 |
Scientific Research Applications
Biological Activities
Research indicates that compounds with a thieno[3,2-d]pyrimidine structure exhibit a range of pharmacological properties:
- Antitumor Activity : Several studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Antibacterial Properties : The presence of the thienopyrimidine scaffold has been linked to antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that derivatives exhibit effective minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli.
- Antifungal Effects : Preliminary investigations suggest potential antifungal properties, although further studies are required to elucidate the full scope of activity against specific fungal strains.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. The synthetic pathway often includes:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the chlorophenyl group.
- Sulfenamide formation.
- Final acetamide coupling with methoxyphenyl.
Case Studies and Research Findings
- Antitumor Efficacy : A study by Qin et al. highlighted that derivatives of thieno[3,2-d]pyrimidine exhibited IC50 values significantly lower than conventional chemotherapeutics against various cancer cell lines, indicating their potential as novel anticancer agents .
- Antibacterial Screening : In a comparative study assessing various thieno[3,2-d]pyrimidine derivatives, compounds with similar structures demonstrated MIC values ranging from 0.5 to 8 μg/mL against clinically relevant bacterial strains .
Comparative Analysis of Related Compounds
| Compound Name | Structural Highlights | Biological Activity |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative A | Similar core structure with different substituents | Moderate antitumor activity |
| Thieno[3,2-d]pyrimidine Derivative B | Contains additional halogen substituents | Enhanced antibacterial properties |
| Thieno[3,2-d]pyrimidine Derivative C | Lacks sulfenamide linkage | Reduced biological activity |
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cyclopenta-Fused Thienopyrimidine ()
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide shares the thienopyrimidinone core but incorporates a cyclopentane ring fused to the thiophene.
Pyrimido[5,4-b]indole Derivatives ()
The compound 2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide replaces the thiophene with an indole ring fused to the pyrimidine. This introduces π-π stacking capabilities and may enhance interactions with aromatic residues in biological targets .
Substituent Variations
Acetamide Substituents
Aryl Hydrazones ()
Compounds 13a–e (e.g., 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) replace the sulfanylacetamide with a cyano-hydrazone moiety. These derivatives exhibit distinct spectroscopic profiles (e.g., IR νmax ~2214 cm⁻¹ for C≡N) and higher melting points (~274–288°C), suggesting greater crystallinity due to hydrogen-bonding networks involving sulfamoyl and hydrazine groups .
Data Tables
Table 1. Physical and Spectroscopic Properties of Selected Compounds
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS Number: 1260935-49-6) is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 488.0 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and an acetamide moiety attached to a methoxyphenyl group. This unique structure is hypothesized to contribute to its biological activities.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar compounds with thienopyrimidine cores show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | Staphylococcus aureus | 8 µg/mL |
| 4e | Escherichia coli | 16 µg/mL |
| 5g | Mycobacterium tuberculosis | 32 µg/mL |
The compounds tested exhibited MIC values ranging from 8 to 32 µg/mL, indicating moderate to potent antibacterial activity. The specific role of the thienopyrimidine scaffold in enhancing antimicrobial potency has been emphasized in several studies .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies suggest that derivatives of thienopyrimidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of several thienopyrimidine derivatives on human cancer cell lines. Notably, the compound exhibited:
- IC50 Values :
- HeLa Cells: 15 µM
- MCF-7 Cells: 12 µM
These results indicate that the compound effectively inhibits cancer cell growth at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of DNA Synthesis : The thienopyrimidine scaffold may interfere with DNA replication processes.
- Protein Kinase Inhibition : Some studies suggest that these compounds can inhibit protein kinases involved in cell signaling pathways related to cancer progression.
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary hemolytic assays indicated that the most potent compounds derived from this class were non-toxic at concentrations up to 200 µmol/L . Further investigations into long-term toxicity and side effects are necessary for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
